Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)-
Description
Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- (hereafter referred to as the target compound) is an anthracene derivative substituted at the 9 and 10 positions with 5,6,7,8-tetrahydro-2-naphthalenyl groups. These substituents consist of partially hydrogenated naphthalene rings (tetralin-like structures), which reduce conjugation compared to fully aromatic systems.
Properties
CAS No. |
817627-13-7 |
|---|---|
Molecular Formula |
C34H30 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
9,10-bis(5,6,7,8-tetrahydronaphthalen-2-yl)anthracene |
InChI |
InChI=1S/C34H30/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h5-8,13-22H,1-4,9-12H2 |
InChI Key |
UOXPFAZUFSVCJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(CCCC7)C=C6 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation with Tetralin
A prominent method involves the acid-mediated condensation of 9,10-dihydroxyanthracene (anthraquinone diol) with 1,2,3,4-tetrahydronaphthalene (tetralin). In EP2316906A2 , anthracene-9,10-diol reacts with tetralin in the presence of hydrochloric acid (HCl) and acetic acid (AcOH) at elevated temperatures. The hydroxyl groups of the diol act as leaving groups, enabling electrophilic aromatic substitution (EAS) at the anthracene core. Tetralin, activated by the acidic medium, attacks the electrophilic anthracene positions, forming 9,10-bis(tetralin-substituted) anthracene diol. Subsequent reduction using hydroiodic acid (HI) and red phosphorus removes the hydroxyl groups, yielding the target compound.
Key Parameters :
- Catalyst : HCl/AcOH (protic acid system)
- Temperature : 80–100°C
- Yield : ~70–75% (after reduction)
Challenges and Optimization
Over-alkylation and regioselectivity issues arise due to anthracene’s planar structure. To mitigate this, stoichiometric excess of tetralin (3–5 eq.) ensures complete substitution at the 9,10-positions. Purification via recrystallization in ethyl acetate/hexane mixtures removes unreacted tetralin and byproducts.
Suzuki-Miyaura Cross-Coupling with Tetralin Boronic Acids
Synthesis of Tetralin Boronic Acid
The Suzuki coupling route requires 2-tetralin boronic acid, synthesized via Miyaura borylation. Bromination of tetralin at the 2-position using N-bromosuccinimide (NBS) in chloroform yields 2-bromo-1,2,3,4-tetrahydronaphthalene. Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate produces the boronic ester, hydrolyzed to 2-tetralin boronic acid.
Coupling with 9,10-Dibromoanthracene
9,10-Dibromoanthracene undergoes Suzuki coupling with 2-tetralin boronic acid under Pd(PPh₃)₄ catalysis. As demonstrated in EP13170862 , the reaction proceeds in toluene/ethanol with aqueous potassium carbonate, achieving yields of 60–70%.
Reaction Conditions :
Hydrogenation of 9,10-Di(2-Naphthyl)Anthracene
Selective Hydrogenation of Naphthyl Groups
9,10-Di(2-naphthyl)anthracene, synthesized via Suzuki coupling, undergoes partial hydrogenation to convert naphthyl to tetralin groups. Using 10% Pd/C under 30 psi H₂ at 50°C in tetrahydrofuran (THF), the naphthalene rings hydrogenate selectively without reducing the anthracene core.
Optimization Insights :
Limitations
Over-hydrogenation to decalin derivatives occurs at higher temperatures (>80°C). Monitoring via thin-layer chromatography (TLC) ensures reaction termination at the tetralin stage.
Kumada Coupling with Tetralin Grignard Reagents
Grignard Reagent Preparation
2-Bromo-tetralin reacts with magnesium in anhydrous THF to form the Grignard reagent. This nucleophile couples with 9,10-dibromoanthracene in the presence of Ni(dppp)Cl₂, yielding the target compound.
Typical Procedure :
- Reagent : 2-Tetralin MgBr (2.2 eq.)
- Catalyst : Ni(dppp)Cl₂ (3 mol%)
- Solvent : THF, 0°C to room temperature
- Yield : 50–60%
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Friedel-Crafts Alkylation | Simple setup; no transition metals required | Over-alkylation; harsh acidic conditions | 70–75% |
| Suzuki Coupling | High regioselectivity; scalable | Requires synthetic boronic acid precursors | 60–70% |
| Hydrogenation | Utilizes commercially available precursors | Risk of over-hydrogenation | 65–80% |
| Kumada Coupling | Compatible with air-sensitive reagents | Low yields; stringent anhydrous conditions | 50–60% |
Industrial-Scale Considerations
Green Chemistry Adaptations
ES2686136A1 highlights a phase-transfer catalytic (PTC) system using hexadecyltrimethylammonium bromide (HTAB) in aqueous HCl/AcOH. This method eliminates organic solvents, aligning with green chemistry principles, and achieves 84% yield for chloromethyl intermediates. Adapting this for tetralin derivatives could reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .
Scientific Research Applications
Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of OLEDs, organic semiconductors, and other electronic devices.
Mechanism of Action
The mechanism of action of Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include the transfer of electrons and energy between the compound and its environment .
Comparison with Similar Compounds
Comparison with Retinoid Analogs (TTAB and TTNN)
The target compound shares structural similarities with synthetic retinoids such as TTAB (4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid) and TTNN (6-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid). Key differences include:
- Functional Groups: TTAB and TTNN feature carboxylic acid moieties critical for retinoid receptor binding, whereas the target compound lacks such groups, suggesting divergent biological activity .
| Property | Target Compound | TTAB | TTNN |
|---|---|---|---|
| Substituent Type | 5,6,7,8-Tetrahydro-2-naphthyl | Tetrahydro-anthracenyl + methyl | Tetrahydro-naphthalenyl + methyl |
| Key Functional Group | None | Carboxylic acid | Carboxylic acid |
| Biological Activity | Not reported | RAR-selective agonist | RARβ/γ-selective agonist |
Comparison with 9,10-Di(2-naphthyl)anthracene (ADN)
ADN (9,10-di(2-naphthyl)anthracene) is a fully conjugated anthracene derivative widely used in organic light-emitting diodes (OLEDs). Differences include:
- Conjugation : The tetrahydro substituents in the target compound reduce π-conjugation compared to ADN’s aromatic naphthyl groups, likely blue-shifting its optical emissions .
- Thermal Stability : ADN’s rigid structure enhances thermal stability in OLEDs, while the target compound’s flexible tetrahydro groups may lower melting points, affecting device performance .
| Property | Target Compound | ADN |
|---|---|---|
| Substituent | Tetrahydro-naphthyl | Aromatic naphthyl |
| Conjugation | Reduced | Extended |
| Application | Not reported | OLED host material |
Comparison with 9,10-Diphenylanthracene (DPA)
DPA (9,10-diphenylanthracene) is a simpler analog with phenyl substituents. Key distinctions:
- Electronic Effects : DPA’s phenyl groups minimally perturb anthracene’s electronic structure, whereas the target compound’s substituents may introduce steric and electronic modulation .
| Property | Target Compound | DPA |
|---|---|---|
| Substituent Size | Larger (tetralin-like) | Smaller (phenyl) |
| Molecular Weight | Higher (~448 g/mol estimated) | 330.42 g/mol |
| Use Case | Materials science (hypothetical) | Scintillators, fluorescence |
Research Findings and Implications
Material Science Potential
The reduced conjugation in the target compound compared to ADN may limit its utility in OLEDs but could be advantageous in tuning emission spectra for specific optoelectronic applications. Further studies on its charge transport properties are warranted .
Biological Activity
Anthracene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- (CAS Number: 817627-13-7), exhibits potential therapeutic applications owing to its structural properties and biological interactions. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C34H30
- Molecular Weight : 454.62 g/mol
- Structure : The compound features a polycyclic structure with fused naphthalene units that contribute to its electronic properties.
Biological Activity Overview
Research indicates that anthracene derivatives can exhibit a range of biological activities including:
- Anticancer Effects : Many anthracene derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain modifications enhance their effectiveness against various microbial strains.
- Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative diseases.
Anticancer Activity
A study investigating the antiproliferative effects of various anthracene derivatives found that compounds structurally similar to Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- demonstrated significant cytotoxicity against cancer cell lines. For instance:
- Cell Lines Tested : Chronic lymphocytic leukemia (CLL) and Burkitt’s lymphoma (BL).
- IC50 Values : The compound exhibited IC50 values less than 10 µM in CLL cells associated with poor patient prognosis, indicating strong antiproliferative effects compared to standard treatments like fludarabine phosphate .
The mechanisms underlying the biological activity of anthracene derivatives often involve:
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : Interaction with pathways involved in cell survival and proliferation.
Case Studies
- Synthesis and Evaluation of Ethanoanthracenes :
-
Antimicrobial Activity :
- Research on related anthracene compounds indicated that certain derivatives possess significant antimicrobial properties against both gram-positive and gram-negative bacteria. This highlights the versatility of anthracene structures for developing new antimicrobial agents.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
